molecular formula C18H26NO2+ B1678048 Pranolium CAS No. 50643-33-9

Pranolium

Cat. No.: B1678048
CAS No.: 50643-33-9
M. Wt: 288.4 g/mol
InChI Key: VOPWPUXOWBDNBN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pranolium is synthesized by the quaternization of Propranolol with dimethyl sulfate or methyl iodide . The reaction typically involves the following steps:

    Starting Material: Propranolol.

    Reagent: Dimethyl sulfate or methyl iodide.

    Reaction Conditions: The reaction is carried out in an organic solvent such as acetone or ethanol at room temperature. The mixture is stirred for several hours until the reaction is complete.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of Propranolol are reacted with dimethyl sulfate or methyl iodide.

    Purification: The product is purified using recrystallization or chromatography techniques to ensure high purity.

    Quality Control: The final product undergoes rigorous quality control tests to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: Pranolium undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: this compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide are employed.

Major Products:

    Oxidation Products: N-oxides of this compound.

    Reduction Products: Secondary amines.

    Substitution Products: Azides or nitriles, depending on the nucleophile used.

Comparison with Similar Compounds

    Propranolol: The parent compound of Pranolium, also a beta-receptor-blocking agent.

    Atenolol: Another beta-blocker with similar anti-arrhythmic properties.

    Metoprolol: A beta-blocker used for treating hypertension and arrhythmias.

Comparison:

This compound’s unique structure and properties make it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

50643-33-9

Molecular Formula

C18H26NO2+

Molecular Weight

288.4 g/mol

IUPAC Name

(2-hydroxy-3-naphthalen-1-yloxypropyl)-dimethyl-propan-2-ylazanium

InChI

InChI=1S/C18H26NO2/c1-14(2)19(3,4)12-16(20)13-21-18-11-7-9-15-8-5-6-10-17(15)18/h5-11,14,16,20H,12-13H2,1-4H3/q+1

InChI Key

VOPWPUXOWBDNBN-UHFFFAOYSA-N

SMILES

CC(C)[N+](C)(C)CC(COC1=CC=CC2=CC=CC=C21)O

Canonical SMILES

CC(C)[N+](C)(C)CC(COC1=CC=CC2=CC=CC=C21)O

Appearance

Solid powder

Key on ui other cas no.

50643-33-9

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

38726-81-7 (iodide)
42879-47-0 (chloride)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

dimethylpropranolol
N,N-dimethyl-1-isopropylamino-3-(1-naphthyloxy)propan-2-ol
N,N-dimethylpropranolol
pranolium
pranolium chloride
pranolium iodide
pranolium iodide, (+-)-isomer
SC 27761
UM 272
UM-272

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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